Cas no 332157-35-4 (3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide)

3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide is a specialized organic compound featuring a benzo[b]thiophene core substituted with chlorine atoms at the 3- and 6-positions, coupled with a 3-iodophenyl amide group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for heterocyclic synthesis. The presence of halogen substituents (chlorine and iodine) enhances its versatility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, where precise structural modifications are critical. The compound is typically characterized by high purity and stability under standard handling conditions.
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide structure
332157-35-4 structure
Product Name:3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide
CAS No:332157-35-4
MF:C15H8Cl2INOS
MW:448.105592727661
CID:3070684
PubChem ID:1117410
Update Time:2025-05-22

3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide
    • AKOS000570162
    • 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide
    • 332157-35-4
    • MDL: MFCD01818751
    • Inchi: 1S/C15H8Cl2INOS/c16-8-4-5-11-12(6-8)21-14(13(11)17)15(20)19-10-3-1-2-9(18)7-10/h1-7H,(H,19,20)
    • InChI Key: HXLMJKRDFZTQMI-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1)NC(C1=C(C2C=CC(=CC=2S1)Cl)Cl)=O

Computed Properties

  • Exact Mass: 446.87484Da
  • Monoisotopic Mass: 446.87484Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 57.3Ų

3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide Pricemore >>

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Additional information on 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide

Comprehensive Overview of 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide (CAS No. 332157-35-4)

3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide, with the CAS number 332157-35-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their versatile applications in drug discovery and material science. The presence of dichloro and iodo substituents in its structure enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for heterocyclic compounds like 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide has surged due to their potential in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its role as a scaffold for kinase inhibitors, which are pivotal in treating diseases such as cancer and inflammatory disorders. The compound's unique electronic properties and structural rigidity also make it a candidate for organic electronics and photovoltaic materials.

The synthesis of 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide involves multi-step organic reactions, including amide coupling and halogenation. Its CAS registry number 332157-35-4 ensures precise identification in chemical databases, facilitating global research collaboration. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize its purity and structural integrity.

From an environmental and sustainability perspective, the compound's biodegradability and eco-friendly synthesis routes are under investigation. With the growing emphasis on green chemistry, researchers are exploring catalytic methods to reduce waste and energy consumption during its production. This aligns with the broader industry trend toward sustainable chemical manufacturing.

In the context of intellectual property, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide has been cited in several patents related to drug delivery systems and agrochemical formulations. Its molecular stability and bioavailability make it a promising candidate for further commercialization. However, rigorous toxicological studies and regulatory approvals are essential before large-scale applications.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of this compound is critical. Computational tools like molecular docking and QSAR modeling are often used to predict its interactions with biological targets. These insights can accelerate the development of next-generation therapeutics and functional materials.

In summary, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide (CAS 332157-35-4) represents a fascinating intersection of chemistry, biology, and materials science. Its potential applications span pharmaceuticals, agriculture, and renewable energy, making it a compound of enduring scientific and industrial relevance.

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